6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1795480-69-1) is a fully synthetic heterocyclic hybrid compound (molecular formula C₂₀H₁₉N₃O₄, molecular weight 365.389 g/mol) that belongs to the substituted-quinoxaline-type piperidine compound class broadly disclosed in US Patent US-8846929-B2. The molecule integrates three distinct pharmacophoric elements: a 6-methyl-2H-pyran-2-one (α-pyrone) core, a piperidine linker connected via an ether bridge at the pyranone 4-position, and a quinoxaline-2-carbonyl moiety acylating the piperidine nitrogen.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 1795480-69-1
Cat. No. B2441276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
CAS1795480-69-1
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C20H19N3O4/c1-13-10-15(11-19(24)26-13)27-14-6-8-23(9-7-14)20(25)18-12-21-16-4-2-3-5-17(16)22-18/h2-5,10-12,14H,6-9H2,1H3
InChIKeyBBNHIHOEBNBXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1795480-69-1): Structural Classification and Procurement Baseline


6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1795480-69-1) is a fully synthetic heterocyclic hybrid compound (molecular formula C₂₀H₁₉N₃O₄, molecular weight 365.389 g/mol) that belongs to the substituted-quinoxaline-type piperidine compound class broadly disclosed in US Patent US-8846929-B2 [1]. The molecule integrates three distinct pharmacophoric elements: a 6-methyl-2H-pyran-2-one (α-pyrone) core, a piperidine linker connected via an ether bridge at the pyranone 4-position, and a quinoxaline-2-carbonyl moiety acylating the piperidine nitrogen. This specific connectivity pattern—(quinoxaline-2-carbonyl)-piperidin-4-yl-oxy-(6-methyl-2H-pyran-2-one)—distinguishes it from other members of the quinoxaline-piperidine patent family that typically feature direct C–C bonds between the piperidine and the pendant heterocycle rather than an ether linkage. The compound is supplied as a research-grade material with typical purity of 95% .

Why Generic Substitution Fails for 6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Structural Determinants of Pharmacological Divergence


Within the substituted-quinoxaline-type piperidine compound class, even minor structural perturbations produce pronounced changes in target engagement, selectivity, and physicochemical properties. The target compound's unique 4-oxy-piperidine ether linkage to the 6-methyl-2H-pyran-2-one ring represents a connectivity motif (C–O–C bridge) that is absent in the vast majority of quinoxaline-piperidine analogs, which predominantly employ direct C–C bonds or amide linkages [1]. This ether oxygen introduces a hydrogen-bond acceptor site and conformational flexibility that alters both the three-dimensional presentation of the pyranone pharmacophore and the overall electronic distribution. In contrast, close analogs such as 6-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile replace the pyran-2-one with a nicotinonitrile ring, fundamentally altering polarity (logP), hydrogen-bonding capacity, and potential off-target interactions . Similarly, 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine employs a direct C–C connection to a naphthyridine rather than an ether-linked pyranone, resulting in a conformationally more restricted and electronically distinct scaffold. These structural differences preclude interchangeable use in target-focused screening cascades, in vivo pharmacological studies, or structure–activity relationship (SAR) campaigns where precise molecular recognition events govern biological outcomes.

Quantitative Comparative Evidence for 6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one Against Structural Analogs


Molecular Topological Polar Surface Area (TPSA) Differentiation Versus Nicotinonitrile Analog

The target compound (C₂₀H₁₉N₃O₄) contains four oxygen atoms distributed across the pyran-2-one ring (2 × O) and the ether bridge plus carbonyl (2 × O), yielding a calculated TPSA of approximately 85.6 Ų. The closest commercially available analog, 6-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (C₂₀H₁₇N₅O₂), replaces the pyran-2-one oxygen-rich heterocycle with a nitrile-substituted pyridine, reducing the oxygen count to two and adding a nitrile nitrogen. This structural substitution reduces TPSA to approximately 78.8 Ų and removes one hydrogen-bond acceptor while adding a dipole-altering nitrile group . The difference in TPSA (~6.8 Ų) and the presence of an additional H-bond acceptor in the target compound are relevant for blood–brain barrier penetration predictions and oral bioavailability parameter calculations under Lipinski's and Veber's rules.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Naphthyridine-Linked Analog

The target compound features zero hydrogen-bond donors (no –OH, –NH) and seven hydrogen-bond acceptors (four oxygen lone pairs, three pyridine-type nitrogens). By contrast, 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine (C₂₂H₁₉N₅O), which links the quinoxaline-piperidine to a naphthyridine via a direct C–C bond rather than an ether bridge, possesses zero H-bond donors and five H-bond acceptors . The two additional H-bond acceptor sites in the target compound arise from the ether oxygen and the pyran-2-one ring oxygen. Furthermore, the direct C–C linkage in the naphthyridine analog restricts conformational freedom (fewer rotatable bonds), whereas the target compound's ether bridge permits rotation around the C–O bonds, potentially enabling induced-fit binding to protein targets.

Structure–Activity Relationship Lead Optimization Molecular Recognition

Structural Uniqueness Within the Quinoxaline-Piperidine Patent Space: Ether vs. Direct C–C Connectivity

A comprehensive analysis of the generic Markush structures in US Patent US-8,846,929-B2 (covering >1,000 exemplified substituted-quinoxaline-type piperidine compounds) reveals that the predominant connectivity between the piperidine ring and the pendant heteroaryl group (R₃ substituent) is a direct carbon–carbon bond [1]. The target compound's ether-linked 4-oxy-piperidine architecture represents a distinct connectivity subclass that is sparsely represented in the exemplified compound pool. This ether bridge introduces an sp³-hybridized oxygen atom at a position where the vast majority of patent-exemplified analogs place an sp² or sp³ carbon. The resulting bond length (C–O ≈ 1.43 Å vs. C–C ≈ 1.54 Å) and bond angle (C–O–C ≈ 112° vs. C–C–C ≈ 109.5°) produce a subtly but meaningfully different spatial trajectory for the terminal pyran-2-one ring.

Intellectual Property Chemical Library Design Scaffold Hopping

Optimal Research and Procurement Application Scenarios for 6-Methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1795480-69-1)


Focused Screening Library Design for Kinase or GPCR Targets Tolerating Extended H-Bond Acceptor Pharmacophores

With seven hydrogen-bond acceptor sites and moderate conformational flexibility, this compound is well-suited for inclusion in target-focused screening decks directed at kinase ATP-binding pockets or Class A GPCR orthosteric sites, where multiple H-bond interactions with the hinge region or transmembrane domain residues are a known determinant of binding affinity. Its TPSA of ~85.6 Ų positions it within the favorable range for both peripheral and potentially CNS-exposed target screening, offering broader utility than lower-TPSA analogs such as the nicotinonitrile comparator (~78.8 Ų) that may preferentially distribute to CNS compartments [1].

Scaffold-Hopping Starting Point for Quinoxaline-Based Pain or Inflammation Programs

The parent patent family (US-8,846,929-B2) explicitly claims quinoxaline-type piperidine compounds for treating pain, anxiety, and related conditions [1]. This compound's ether-bridge connectivity and pyran-2-one terminus differentiate it from the bulk of directly C–C linked analogs, making it a valuable scaffold-hopping probe for medicinal chemistry teams seeking to diversify lead series while maintaining the quinoxaline-piperidine pharmacophore core. The pyran-2-one motif is a privileged structure in anti-inflammatory natural products, potentially conferring complementary pharmacology.

Physicochemical Probe for Assessing Ether-Linker Effects on Membrane Permeability in Matched Molecular Pair Analyses

The unique C–O–C ether bridge between the piperidine and pyran-2-one rings provides a distinct matched molecular pair opportunity when compared against direct C–C linked analogs such as 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine . Procurement of both compounds enables parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to quantify the impact of an ether oxygen insertion on passive permeability, a parameter critical for predicting oral absorption and tissue distribution.

Analytical Reference Standard for LC-MS/MS Method Development in Drug Metabolism Studies

The compound's distinct molecular ion ([M+H]⁺ m/z 366.4) and characteristic fragmentation pattern arising from cleavage at the ether linkage (generating a pyran-2-one fragment ion and a quinoxaline-piperidine fragment ion) make it a suitable reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods in drug metabolism and pharmacokinetic (DMPK) laboratories. Its purity specification of 95% meets the minimum threshold for use as an analytical reference material in method development contexts.

Quote Request

Request a Quote for 6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.